7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime
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Overview
Description
7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime is an organic compound with the molecular formula C12H7N3O3. It is a derivative of 5H-indeno[1,2-b]pyridin-5-one, featuring a nitro group at the 7-position and an oxime group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime typically involves the nitration of 5H-indeno[1,2-b]pyridin-5-one followed by the conversion of the resulting nitro compound to the oxime. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxime formation involves the reaction of the nitro compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 7-amino-5H-indeno[1,2-b]pyridin-5-one oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitrate derivatives.
Scientific Research Applications
7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5H-indeno[1,2-b]pyridin-5-one: The parent compound without the nitro and oxime groups.
7-nitro-5H-indeno[1,2-b]pyridin-5-one: Lacks the oxime group.
5H-indeno[1,2-b]pyridin-5-one oxime: Lacks the nitro group.
Uniqueness
7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its similar compounds .
Properties
IUPAC Name |
7-nitro-5-nitroso-1H-indeno[1,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-14-12-9-2-1-5-13-11(9)8-4-3-7(15(17)18)6-10(8)12/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJBDNGDWUQVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C3C=CC(=CC3=C(C2=C1)N=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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